2-Cyclopropylethane-1-sulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylethane-1-sulfinyl chloride is an organosulfur compound characterized by the presence of a cyclopropyl group attached to an ethane backbone, which is further bonded to a sulfinyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylethane-1-sulfinyl chloride typically involves the reaction of cyclopropyl ethane with sulfinyl chloride under controlled conditions. One common method involves the use of disulfides and thiols in the presence of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow protocols to ensure consistent quality and yield. The use of continuous flow reactors allows for better control over reaction parameters, reducing the risk of exothermic reactions and improving safety .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylethane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The sulfinyl chloride group can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfinyl chloride group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Cyclopropylethane-1-sulfinyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modify biological molecules.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Cyclopropylethane-1-sulfinyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfinyl chloride group, which is highly reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethanesulfonyl chloride
- Cyclopropylmethyl sulfinyl chloride
- Ethyl sulfinyl chloride
Uniqueness
2-Cyclopropylethane-1-sulfinyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional characteristics .
Properties
Molecular Formula |
C5H9ClOS |
---|---|
Molecular Weight |
152.64 g/mol |
IUPAC Name |
2-cyclopropylethanesulfinyl chloride |
InChI |
InChI=1S/C5H9ClOS/c6-8(7)4-3-5-1-2-5/h5H,1-4H2 |
InChI Key |
OFIPSQXUPMITJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCS(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.